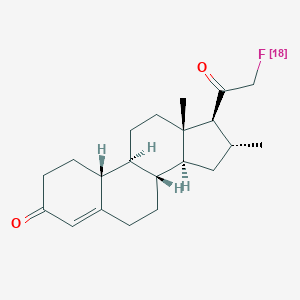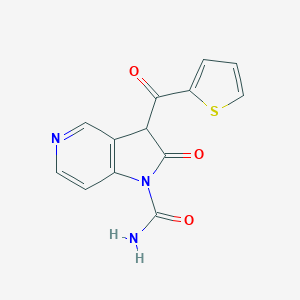
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide
概要
説明
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide, also known as E64d, is a chemical compound that is widely used in scientific research. This compound is a potent inhibitor of cysteine proteases, which are enzymes that play important roles in various biological processes. The use of E64d has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool for researchers in the field of biochemistry.
作用機序
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. This binding prevents the protease from carrying out its normal function, resulting in the inhibition of the protease activity. 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been shown to inhibit a wide range of cysteine proteases, including cathepsins, calpains, and papain.
生化学的および生理学的効果
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been shown to have significant effects on the biochemical and physiological processes of cells. This compound has been shown to induce autophagy, a process by which cells break down and recycle their own components. 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has also been shown to induce apoptosis, a process by which cells undergo programmed cell death. Additionally, 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been shown to inhibit protein degradation, leading to the accumulation of misfolded proteins within cells.
実験室実験の利点と制限
The use of 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide in lab experiments has several advantages. This compound is a potent inhibitor of cysteine proteases, making it a valuable tool for researchers studying these enzymes. Additionally, 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool for researchers studying these processes. However, 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide also has several limitations. This compound is not selective for specific cysteine proteases, inhibiting a wide range of enzymes. Additionally, 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide is not cell-permeable, meaning that it cannot penetrate the cell membrane and enter the cytoplasm.
将来の方向性
There are several future directions for the use of 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide in scientific research. One potential direction is the development of more selective inhibitors of cysteine proteases, which would allow researchers to study specific enzymes in greater detail. Additionally, the use of 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide in combination with other compounds could lead to the development of new treatments for diseases such as cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide, which could lead to new insights into the functioning of cells and the development of new therapies.
科学的研究の応用
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been extensively used in scientific research as a tool to inhibit cysteine proteases. This compound has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool for researchers in the field of biochemistry. 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been used in a variety of studies, including those focused on autophagy, apoptosis, and protein degradation.
特性
CAS番号 |
136887-96-2 |
|---|---|
製品名 |
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide |
分子式 |
C13H9N3O3S |
分子量 |
287.3 g/mol |
IUPAC名 |
2-oxo-3-(thiophene-2-carbonyl)-3H-pyrrolo[3,2-c]pyridine-1-carboxamide |
InChI |
InChI=1S/C13H9N3O3S/c14-13(19)16-8-3-4-15-6-7(8)10(12(16)18)11(17)9-2-1-5-20-9/h1-6,10H,(H2,14,19) |
InChIキー |
AJULBBJHCDQEJV-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)C2C3=C(C=CN=C3)N(C2=O)C(=O)N |
正規SMILES |
C1=CSC(=C1)C(=O)C2C3=C(C=CN=C3)N(C2=O)C(=O)N |
同義語 |
1H-Pyrrolo[3,2-c]pyridine-1-carboxamide, 2,3-dihydro-2-oxo-3-(2-thienylcarbonyl)- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

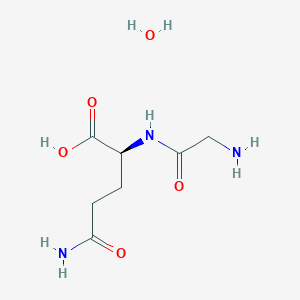
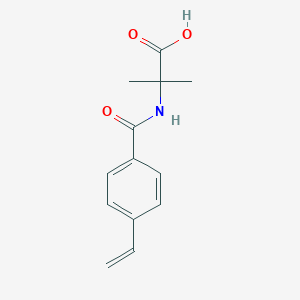
![2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-](/img/structure/B145415.png)
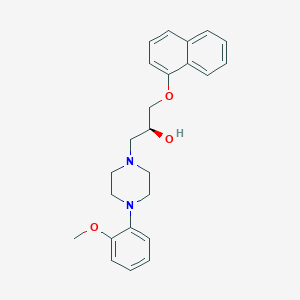
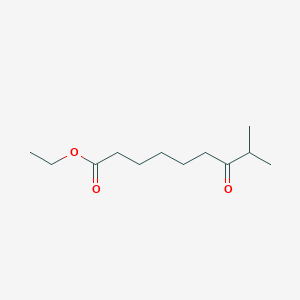
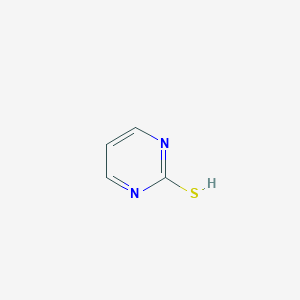
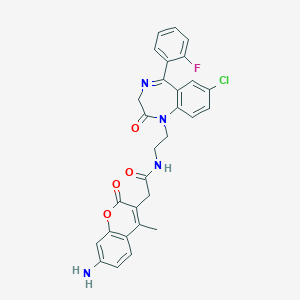
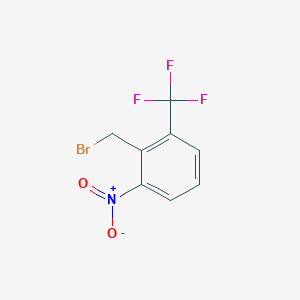
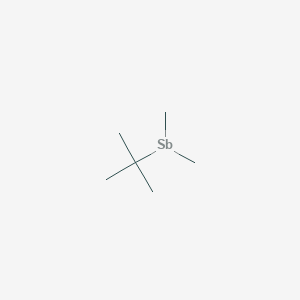
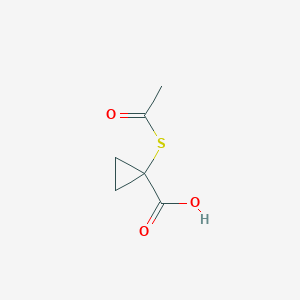
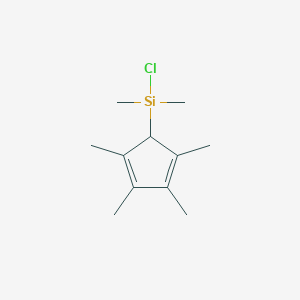
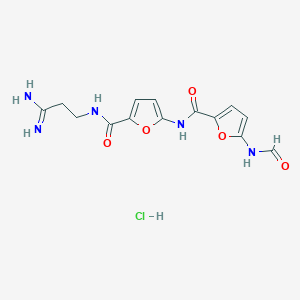
![1-[(1R,2R)-2-acetylcyclopentyl]ethanone](/img/structure/B145433.png)
